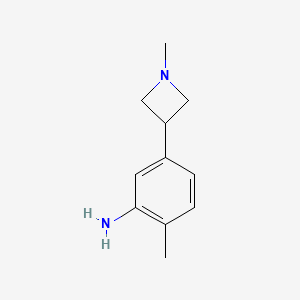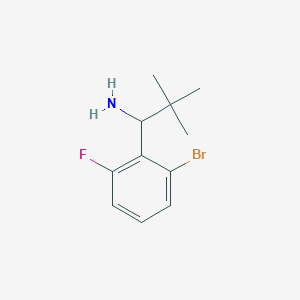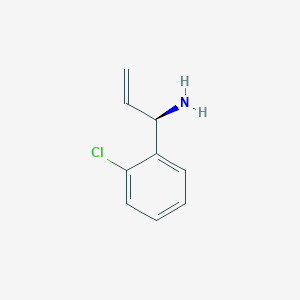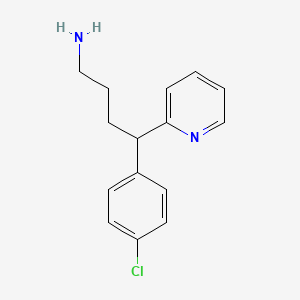
2-Methyl-5-(1-methylazetidin-3-YL)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1-methylazetidin-3-YL)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a methyl group attached to the aniline ring and a methylazetidine moiety. It is a versatile chemical used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis. Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound .
Analyse Des Réactions Chimiques
2-Methyl-5-(1-methylazetidin-3-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding quinoline derivatives, which are valuable in medicinal chemistry . Reduction reactions can yield amine derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.
Applications De Recherche Scientifique
2-Methyl-5-(1-methylazetidin-3-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound is utilized in the industry for the production of dyes, catalysts, and materials .
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(1-methylazetidin-3-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Methyl-5-(1-methylazetidin-3-YL)aniline can be compared with other similar compounds, such as quinoline derivatives and other azetidine-containing molecules. Quinoline derivatives, for example, are known for their broad range of biological activities, including antimalarial, antimicrobial, and anticancer effects . The presence of the methylazetidine moiety in this compound imparts unique reactivity and selectivity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-5-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C11H16N2/c1-8-3-4-9(5-11(8)12)10-6-13(2)7-10/h3-5,10H,6-7,12H2,1-2H3 |
Clé InChI |
MQCBGDIKEYWJQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2CN(C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)









![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)

